Cas no 112639-11-9 (2-IODO-5-METHYLBENZENE-1,3-DIOL)

2-IODO-5-METHYLBENZENE-1,3-DIOL 化学的及び物理的性質

名前と識別子

-

- 2-IODO-5-METHYLBENZENE-1,3-DIOL

- SCHEMBL16621851

- 1,3-Benzenediol, 2-iodo-5-methyl-

- AO-800/41069742

- BS-41696

- MFCD03426750

- W10556

- 112639-11-9

- 2-iodo-5-methylbenzene-1,3-diol

-

- MDL: MFCD03426750

- インチ: InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3

- InChIKey: RTZQIVNJKIGDGJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1)O)I)O

計算された属性

- せいみつぶんしりょう: 249.94908g/mol

- どういたいしつりょう: 249.94908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 40.5Ų

2-IODO-5-METHYLBENZENE-1,3-DIOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I737328-10mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| A2B Chem LLC | AE17072-100mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 95% | 100mg |

$99.00 | 2024-04-20 | |

| A2B Chem LLC | AE17072-500mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 95% | 500mg |

$230.00 | 2024-04-20 | |

| 1PlusChem | 1P008YFK-1g |

2-IODO-5-METHYLBENZENE-1,3-DIOL |

112639-11-9 | 95% | 1g |

$329.00 | 2023-12-26 | |

| A2B Chem LLC | AE17072-250mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 95% | 250mg |

$164.00 | 2024-04-20 | |

| A2B Chem LLC | AE17072-1g |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 95% | 1g |

$326.00 | 2024-04-20 | |

| 1PlusChem | 1P008YFK-100mg |

2-IODO-5-METHYLBENZENE-1,3-DIOL |

112639-11-9 | 95% | 100mg |

$100.00 | 2023-12-26 | |

| Aaron | AR008YNW-250mg |

2-iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 95% | 250mg |

$500.00 | 2025-02-10 | |

| TRC | I737328-50mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 50mg |

$ 135.00 | 2022-06-04 | ||

| TRC | I737328-100mg |

2-Iodo-5-methylbenzene-1,3-diol |

112639-11-9 | 100mg |

$ 230.00 | 2022-06-04 |

2-IODO-5-METHYLBENZENE-1,3-DIOL 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

2-IODO-5-METHYLBENZENE-1,3-DIOLに関する追加情報

Professional Introduction to 2-IODO-5-METHYLBENZENE-1,3-DIOL (CAS No. 112639-11-9)

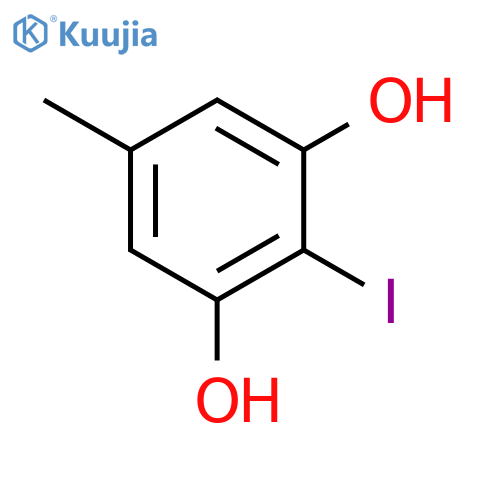

2-IODO-5-METHYLBENZENE-1,3-DIOL (CAS No. 112639-11-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound, featuring an iodine substituent at the 2-position and hydroxyl groups at the 1 and 3 positions of a methyl-substituted benzene ring, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure not only provides a scaffold for further functionalization but also offers potential applications in drug discovery and material science.

The chemical structure of 2-IODO-5-METHYLBENZENE-1,3-DIOL can be described as follows: a benzene ring substituted with a methyl group at the 5-position and hydroxyl groups at the 1 and 3 positions, with an iodine atom attached to the 2-position. This arrangement creates a highly reactive system that can undergo various chemical transformations, making it valuable for constructing complex molecules. The presence of both iodine and hydroxyl groups allows for selective modifications, enabling chemists to tailor the compound for specific applications.

In recent years, 2-IODO-5-METHYLBENZENE-1,3-DIOL has been explored in several cutting-edge research areas. One notable application is in the synthesis of pharmaceutical intermediates. The iodine atom at the 2-position can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This property is particularly useful in constructing heterocyclic compounds, which are prevalent in many drugs. For instance, researchers have utilized this compound to synthesize derivatives of benzodiazepines and antidepressants, where the precise placement of substituents is crucial for achieving desired pharmacological effects.

Another area where 2-IODO-5-METHYLBENZENE-1,3-DIOL has shown promise is in agricultural chemistry. The compound's ability to undergo cross-coupling reactions makes it a valuable building block for developing novel pesticides and herbicides. These reactions can introduce specific functional groups that enhance the biological activity of the resulting molecules. For example, recent studies have demonstrated its use in synthesizing benzophenone derivatives, which exhibit potent activity against certain plant pathogens. This highlights the compound's potential in contributing to sustainable agricultural practices.

The synthetic utility of 2-IODO-5-METHYLBENZENE-1,3-DIOL extends beyond pharmaceuticals and agriculture. In material science, this compound has been employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify its structure allows researchers to fine-tune its electronic properties, making it suitable for use in high-performance electronic devices. Additionally, its role in synthesizing functional polymers has been explored, where it serves as a monomer or intermediate that imparts specific characteristics to the final material.

Recent advancements in green chemistry have also highlighted the importance of compounds like 2-IODO-5-METHYLBENZENE-1,3-DIOL. Researchers are increasingly focusing on developing synthetic routes that minimize waste and reduce environmental impact. The compound's reactivity allows for efficient transformations under mild conditions, aligning with principles of sustainable chemistry. For instance, catalytic methods have been developed to achieve selective modifications without generating significant byproducts. These innovations not only improve the efficiency of synthetic processes but also contribute to reducing the ecological footprint of chemical manufacturing.

In conclusion, 2-IODO-5-METHYLBENZENE-1,3-DIOL (CAS No. 112639-11-9) is a multifaceted compound with broad applications across various scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, agriculture, materials science, and green chemistry. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation and progress in multiple fields.

112639-11-9 (2-IODO-5-METHYLBENZENE-1,3-DIOL) 関連製品

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

- 941832-04-8(N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)

- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)

- 534-59-8(Butylmalonic acid)

- 1805597-98-1(4-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)

- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)